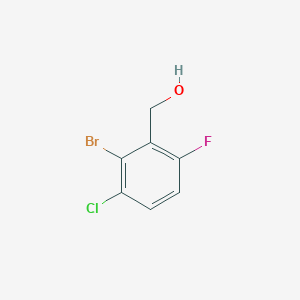

2-Bromo-3-chloro-6-fluorobenzyl alcohol

Description

The exact mass of the compound 2-Bromo-3-chloro-6-fluorobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-3-chloro-6-fluorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-chloro-6-fluorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-3-chloro-6-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQGLNBTTBXXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CO)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823576-75-5 | |

| Record name | 2-Bromo-3-chloro-6-fluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-chloro-6-fluorobenzyl alcohol: Properties, Synthesis, and Applications

This technical guide offers a comprehensive overview of the chemical and physical properties of 2-Bromo-3-chloro-6-fluorobenzyl alcohol, a halogenated aromatic alcohol of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust predictive profile. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics and potential.

Introduction and Chemical Identity

2-Bromo-3-chloro-6-fluorobenzyl alcohol belongs to the class of polyhalogenated benzyl alcohols. The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring, in addition to the hydroxymethyl group, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable, albeit specialized, building block in the synthesis of complex organic molecules, particularly in the design of novel pharmaceutical agents and agrochemicals. The specific substitution pattern is anticipated to influence its reactivity, solubility, and metabolic stability.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1823576-75-5 | [1][2][3] |

| Molecular Formula | C₇H₅BrClFO | [2][3] |

| Molecular Weight | 239.47 g/mol | [2] |

| Appearance | Predicted to be a white to off-white solid | N/A |

| Solubility | Predicted to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane) and sparingly soluble in water. | N/A |

| Melting Point | Not available. Predicted to be higher than related, less substituted compounds. | N/A |

| Boiling Point | Not available. Predicted to be significantly higher than benzene due to its polarity and molecular weight. | N/A |

Predicted Synthesis and Purification

The most logical and common synthetic route to 2-Bromo-3-chloro-6-fluorobenzyl alcohol is the reduction of its corresponding aldehyde, 2-bromo-3-chloro-6-fluorobenzaldehyde. This transformation is a standard procedure in organic synthesis.

Synthesis of the Precursor Aldehyde

The precursor, 2-bromo-3-chloro-6-fluorobenzaldehyde, is not commercially ubiquitous but can be synthesized via multi-step sequences, likely starting from a more common di- or tri-substituted benzene derivative. Synthetic strategies for similar halogenated benzaldehydes often involve ortho-lithiation followed by formylation or oxidation of a corresponding toluene derivative.[4][5]

Reduction to 2-Bromo-3-chloro-6-fluorobenzyl alcohol

The reduction of the aldehyde to the primary alcohol can be efficiently achieved using a variety of reducing agents.[6][7][8]

Experimental Protocol: Reduction of 2-Bromo-3-chloro-6-fluorobenzaldehyde

-

Reaction Setup: To a solution of 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol at 0 °C, add a mild reducing agent like sodium borohydride (NaBH₄) (1.1 eq.) portion-wise. The use of a milder reducing agent is preferable to avoid any potential dehalogenation.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water or dilute hydrochloric acid. The organic solvent is then removed under reduced pressure.

-

Extraction: The aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated to yield the crude 2-Bromo-3-chloro-6-fluorobenzyl alcohol, which can be further purified by column chromatography on silica gel or by recrystallization.

Caption: Predicted reactivity pathways for 2-Bromo-3-chloro-6-fluorobenzyl alcohol.

Potential Applications in Research and Drug Development

Halogenated benzyl alcohols and their derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple halogens can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. While specific applications for 2-Bromo-3-chloro-6-fluorobenzyl alcohol are not documented, its structural motifs suggest potential utility in:

-

Scaffold for Bioactive Molecules: Serving as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The halogen atoms can be exploited for further functionalization, for example, through cross-coupling reactions.

-

Probing Molecular Interactions: The unique electronic and steric profile of this compound could be utilized in the design of molecular probes to study biological systems.

Safety and Handling

As with any chemical, 2-Bromo-3-chloro-6-fluorobenzyl alcohol should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, general guidelines for handling halogenated aromatic compounds should be followed. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Bromo-3-chloro-6-fluorobenzyl alcohol is a specialized chemical intermediate with potential for application in various areas of chemical synthesis. Although direct experimental data is scarce, this guide provides a comprehensive, predictive overview of its properties, synthesis, and reactivity based on established chemical principles. As research into novel halogenated compounds continues to grow, it is anticipated that the utility of such uniquely substituted building blocks will become more apparent.

References

-

Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Available at: [Link]

-

Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. Available at: [Link]

-

Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. Available at: [Link]

-

Homework.Study.com. Benzyl alcohol can be produced through the reduction of different carbonyl compounds. Available at: [Link]

-

ResearchGate. TABLE 1 . Benzaldehydes reduction to benzyl alcohol in various solvents... Available at: [Link]

-

NCERT. Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. Available at: [Link]

-

YouTube. Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. Available at: [Link]

- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

Frontiers. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Available at: [Link]

-

RSC Publishing. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Available at: [Link]

-

The Royal Society of Chemistry. Contents. Available at: [Link]

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]

-

Wikipedia. Benzyl alcohol. Available at: [Link]

-

Patsnap Synapse. What is the mechanism of Benzyl Alcohol? Available at: [Link]

Sources

- 1. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 2. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. ncert.nic.in [ncert.nic.in]

An In-depth Technical Guide to 2-Bromo-3-chloro-6-fluorobenzyl alcohol

CAS Number: 1823576-75-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and organic synthesis, halogenated aromatic compounds serve as indispensable scaffolds and versatile intermediates. The precise arrangement of different halogen atoms on a benzene ring offers a nuanced toolkit for modulating electronic properties, metabolic stability, and binding interactions of bioactive molecules. 2-Bromo-3-chloro-6-fluorobenzyl alcohol emerges as a compound of significant interest, embodying this principle of multifaceted functionality. Its unique substitution pattern, featuring bromine, chlorine, and fluorine, provides multiple strategic points for synthetic diversification. This guide aims to provide a comprehensive technical overview of this compound, from its rational synthesis to its potential applications, grounded in established chemical principles and field-proven insights.

Section 1: Chemical Identity and Physicochemical Properties

2-Bromo-3-chloro-6-fluorobenzyl alcohol is a polysubstituted aromatic alcohol. The strategic placement of three different halogens on the phenyl ring, coupled with the reactive benzylic hydroxyl group, makes it a valuable intermediate for the synthesis of complex molecular architectures.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1823576-75-5[1][2][3] |

| Molecular Formula | C₇H₅BrClFO |

| IUPAC Name | (2-Bromo-3-chloro-6-fluorophenyl)methanol |

| Molecular Weight | 239.47 g/mol [2] |

| SMILES | C1=CC(=C(C(=C1F)CO)Br)Cl |

| InChI | InChI=1S/C7H5BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2 |

While experimental data for this specific compound is not widely published, its physicochemical properties can be predicted based on its structure and comparison with similar molecules.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Source |

| Appearance | White to off-white solid | Typical for substituted benzyl alcohols |

| Melting Point | Not available | Expected to be a solid at room temperature |

| Boiling Point | Not available | High due to polarity and molecular weight |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; Insoluble in water | Polarity of the alcohol group and organic nature |

| XlogP | 2.5 | Predicted by PubChem[4] |

Section 2: Proposed Synthesis and Purification

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis of 2-Bromo-3-chloro-6-fluorobenzyl alcohol.

Detailed Experimental Protocols

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate.[5][6][7]

-

Materials: 2-Amino-4-chloro-5-fluorotoluene, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide, Dichloromethane, Sodium bicarbonate solution (saturated), Brine.

-

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-chloro-5-fluorotoluene in 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-3-chloro-6-fluorotoluene.

-

Benzylic bromination using N-bromosuccinimide (NBS) is a selective method for introducing a bromine atom at the benzylic position, initiated by a radical initiator like azobisisobutyronitrile (AIBN).

-

Materials: 2-Bromo-3-chloro-6-fluorotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride.

-

Protocol:

-

To a solution of 2-bromo-3-chloro-6-fluorotoluene in carbon tetrachloride, add NBS and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-3-chloro-6-fluorobenzyl bromide, which can be used in the next step without further purification.

-

The benzylic bromide is readily hydrolyzed to the corresponding alcohol under mild basic conditions.

-

Materials: 2-Bromo-3-chloro-6-fluorobenzyl bromide, Calcium carbonate, Acetone, Water.

-

Protocol:

-

To a solution of crude 2-bromo-3-chloro-6-fluorobenzyl bromide in a mixture of acetone and water, add calcium carbonate.

-

Heat the mixture to reflux and stir vigorously until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude 2-Bromo-3-chloro-6-fluorobenzyl alcohol.

-

Purification by column chromatography is essential to obtain the final product with high purity.

-

Materials: Crude 2-Bromo-3-chloro-6-fluorobenzyl alcohol, Silica gel, Hexane, Ethyl acetate.

-

Protocol:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield pure 2-Bromo-3-chloro-6-fluorobenzyl alcohol as a solid.

-

Section 3: Spectroscopic Characterization

Accurate characterization of the final product is paramount. While experimental spectra for this specific compound are not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules. Predicted chemical shifts can be calculated using computational methods.[8]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Type | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.4-7.6 | m | Aromatic protons |

| ~4.7 | s | -CH₂- | |

| ~2.0-3.0 | br s | -OH | |

| ¹³C NMR | ~155-160 | d | C-F |

| ~130-135 | s | C-Cl | |

| ~120-125 | s | C-Br | |

| ~115-130 | m | Aromatic carbons | |

| ~60-65 | t | -CH₂- |

Note: Predicted shifts are estimates and may vary. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and aromatic functionalities.

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.[4][9][10][11]

-

C-H stretch (aromatic): Sharp peaks around 3000-3100 cm⁻¹.

-

C-H stretch (aliphatic): Peaks in the range of 2850-2960 cm⁻¹.

-

C=C stretch (aromatic): Peaks between 1450-1600 cm⁻¹.

-

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.

-

C-X stretches (C-F, C-Cl, C-Br): Bands in the fingerprint region below 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A cluster of peaks around m/z 238, 240, and 242, reflecting the isotopic distribution of bromine and chlorine.

-

Key Fragments:

-

[M-H₂O]⁺: Loss of water from the molecular ion.

-

[M-CH₂OH]⁺: Loss of the hydroxymethyl group.

-

Characteristic fragments resulting from the loss of halogen atoms.

-

Section 4: Applications in Research and Development

The synthetic utility of 2-Bromo-3-chloro-6-fluorobenzyl alcohol lies in its potential as a versatile intermediate for the construction of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical synthesis.

Caption: Potential synthetic transformations and applications of the title compound.

Intermediate for Active Pharmaceutical Ingredients (APIs)

Halogenated benzyl derivatives are common motifs in a wide range of pharmaceuticals. The presence of three distinct halogens allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), where the reactivity order is typically I > Br > Cl. This differential reactivity enables the sequential introduction of different substituents, facilitating the synthesis of complex molecular scaffolds. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule to its target protein.

A patent for the preparation of fluorobenzyl derivatives mentions 2-bromo-6-fluorobenzyl alcohol as a useful intermediate for pharmaceutical drugs or agricultural chemicals.[12]

Precursor for Agrochemicals

The structural features of this compound are also relevant to the design of novel herbicides, insecticides, and fungicides. The lipophilicity and electronic properties conferred by the halogens can influence the transport and mode of action of these agents.

Protecting Group Chemistry

Substituted benzyl alcohols can be used to introduce benzyl ether protecting groups for alcohols. While not a standard protecting group, the specific halogen substitution pattern of the 2-bromo-3-chloro-6-fluorobenzyl group could offer unique stability and cleavage properties, potentially advantageous in complex multi-step syntheses.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of paramount importance. While a specific Safety Data Sheet (SDS) for 2-Bromo-3-chloro-6-fluorobenzyl alcohol is not widely available, a comprehensive safety assessment can be made based on the known hazards of structurally similar halogenated benzyl alcohols.

Table 4: Hazard Identification and Precautionary Statements (Based on Analogous Compounds)

| Hazard Class | GHS Classification (Anticipated) | Precautionary Statements (Recommended) |

| Acute Toxicity | Harmful if swallowed (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Irritation | Causes skin irritation (Category 2) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | Causes serious eye irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation (STOT SE 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working with fine powders or aerosols, use a NIOSH-approved respirator.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a poison control center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

Section 6: Conclusion

2-Bromo-3-chloro-6-fluorobenzyl alcohol represents a promising and versatile building block for synthetic chemistry. Its unique polyhalogenated structure provides a platform for the development of novel pharmaceuticals and agrochemicals through selective functionalization. While further research is needed to fully characterize its properties and explore its applications, the synthetic routes and safety protocols outlined in this guide provide a solid foundation for its use in a research and development setting. The principles of rational design and careful execution of established chemical transformations will be key to unlocking the full potential of this intriguing molecule.

References

- Hawkins, B. F., & Edwards, W. B. (1973). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride. Applied Spectroscopy, 27(4), 273-279.

-

Wikipedia contributors. (2023, December 28). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]

-

Homework.Study.com. (n.d.). Benzyl alcohol can be produced through the reduction of different carbonyl compounds. Write three... Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol... [Photograph]. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). TABLE 1. Benzaldehydes reduction to benzyl alcohol in various solvents... [Table]. Retrieved January 8, 2026, from [Link]

- Gondal, S., & Aly, M. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1-21.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol... [Graph]. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a)... [Graph]. Retrieved January 8, 2026, from [Link]

- Shoesmith, J. B., & Slater, R. H. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benzyl Bromides. Journal of the Chemical Society, 129, 214-221.

-

Totally Organic. (2022, September 30). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives [Video]. YouTube. [Link]

-

NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.

-

ResearchGate. (n.d.). Selective hydrogenation of benzaldehyde to benzyl alcohol over Au/Al2O3. Retrieved January 8, 2026, from [Link]

-

Boroncore. (n.d.). 1823576-75-5 | 2-Bromo-3-chloro-6-fluorobenzyl alcohol. Retrieved January 8, 2026, from [Link]

-

BIOFOUNT. (n.d.). 1823576-75-5|2-Bromo-3-chloro-6-fluorobenzyl Alcohol. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved January 8, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved January 8, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved January 8, 2026, from [Link]

- Lodewyk, M. W., et al. (2012). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 17(12), 14597-14619.

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. Retrieved January 8, 2026, from [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). [Supporting Information]. Texas Tech University. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved January 8, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 8, 2026, from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved January 8, 2026, from [Link]

-

ChemBK. (2024, April 9). 3-BROMO-2-CHLORO-6-FLUOROTOLUENE. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ....

Sources

- 1. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Visualizer loader [nmrdb.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to (2-bromo-3-chloro-6-fluorophenyl)methanol: Synthesis, Characterization, and Applications

Abstract

(2-bromo-3-chloro-6-fluorophenyl)methanol is a highly functionalized aromatic alcohol that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring three distinct halogen atoms (F, Cl, Br) and a reactive hydroxymethyl group, makes it a strategic intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, the chlorine and fluorine atoms modulate the electronic properties and metabolic stability of derivative compounds, and the alcohol moiety allows for a wide range of subsequent transformations. This guide provides a comprehensive technical overview of its structure, properties, a validated synthetic protocol, characterization methods, and its potential applications for research scientists and drug development professionals.

Molecular Profile and Physicochemical Properties

Chemical Structure and Identification

The core of (2-bromo-3-chloro-6-fluorophenyl)methanol is a benzene ring substituted with four different groups. The precise arrangement of these substituents is critical to its reactivity and the properties of its derivatives.

Caption: Chemical structure of (2-bromo-3-chloro-6-fluorophenyl)methanol.

Physicochemical Data

Quantitative data for this specific molecule is not widely published, reflecting its status as a specialized research intermediate. The table below compiles key identifiers and predicted properties based on its structure and data from closely related analogues.

| Property | Value | Source / Method |

| IUPAC Name | (2-bromo-3-chloro-6-fluorophenyl)methanol | - |

| Molecular Formula | C₇H₅BrClFO | - |

| Molecular Weight | 239.47 g/mol | Calculated |

| CAS Number | Not broadly available | - |

| Appearance | Expected to be a white to off-white solid | Analogy[1] |

| Solubility | Soluble in methanol, ethanol, DCM, DMSO | General Principle |

| Predicted XLogP3 | ~2.9 - 3.5 | Computational |

| Predicted Melting Point | 45-65 °C | Analogy[1] |

Expected Spectral Signature

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the ring will appear as doublets or doublet of doublets due to coupling with each other and the adjacent fluorine atom. The benzylic protons (-CH₂OH) will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton), and the hydroxyl proton (-OH) will be a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum will show seven distinct carbon signals: one for the benzylic carbon and six for the aromatic carbons, each uniquely influenced by the attached halogen substituents.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of both bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.₃%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%), which is a definitive confirmation of the elemental composition.

Synthesis and Mechanistic Considerations

The most direct and reliable route to (2-bromo-3-chloro-6-fluorophenyl)methanol is through the selective reduction of its corresponding aldehyde, 2-bromo-3-chloro-6-fluorobenzaldehyde. This strategy is widely employed for preparing substituted benzyl alcohols due to its high efficiency and the commercial availability of suitable reducing agents.[2][3]

Retrosynthetic Analysis

The synthesis can be logically planned by disconnecting the target molecule at the C-O bond of the alcohol, identifying the aldehyde as the key precursor.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol: Hydride Reduction

Principle: The conversion of an aldehyde to a primary alcohol is a fundamental reduction reaction in organic chemistry.[2] Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are excellent sources of the hydride ion (H⁻), which acts as a nucleophile.[2] For this transformation, sodium borohydride is the preferred reagent.

-

Expertise & Causality: While LiAlH₄ is a more powerful reducing agent, NaBH₄ is chosen for its superior safety profile, ease of handling (it is stable in air and can be used in protic solvents like methanol or ethanol), and excellent chemoselectivity. It readily reduces aldehydes and ketones without affecting other potentially reducible groups, which is a key principle of robust protocol design.[2] The reaction is typically performed at low temperatures (0 °C) to control the exothermic reaction rate and maximize yield.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to moderate the reaction rate.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution over 15-20 minutes. The slow addition prevents excessive foaming and a rapid temperature increase.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the solution is slightly acidic (pH ~6) and gas evolution ceases.

-

Workup & Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure (2-bromo-3-chloro-6-fluorophenyl)methanol.

Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

-

Chromatographic Analysis:

-

TLC: An essential in-process check. The product, being more polar than the starting aldehyde, will have a lower Retention Factor (Rf) on the silica plate.

-

HPLC/GC-MS: These techniques are used to determine the final purity of the compound, typically aiming for >95% for use in further synthetic steps.

-

-

Spectroscopic Verification:

-

¹H and ¹³C NMR: This is the most definitive method for structural confirmation. The spectra should be compared against predicted chemical shifts and coupling constants to ensure the correct isomer has been synthesized.

-

FTIR: The disappearance of the strong carbonyl (C=O) stretch from the aldehyde (around 1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3300 cm⁻¹) in the product spectrum provides clear evidence of the successful reduction.

-

Applications in Research and Drug Development

Substituted benzyl alcohols are cornerstone intermediates in medicinal chemistry.[4][5] The specific structure of (2-bromo-3-chloro-6-fluorophenyl)methanol offers a multi-faceted platform for molecular elaboration.

A Versatile Synthetic Building Block

The true value of this molecule lies in the orthogonal reactivity of its functional groups:

-

Hydroxymethyl Group (-CH₂OH): Can be easily converted into other functional groups.

-

Oxidation: Can be re-oxidized to the aldehyde or further to a carboxylic acid.[6]

-

Etherification (Williamson Synthesis): Acts as a nucleophile to form ethers, a common linkage in drug molecules.

-

Esterification: Can be acylated to form esters.

-

Halogenation: Can be converted to a benzylic halide (e.g., -CH₂Br), creating a potent electrophile for substitution reactions.

-

-

Aryl Bromide (-Br): This is arguably its most valuable feature for drug development professionals. It is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The C-Br bond is more reactive in the oxidative addition step than the C-Cl bond, allowing for selective coupling at the bromine position.[1] This enables the facile introduction of new aryl, alkyl, or amino groups.

-

Aryl Chloride (-Cl) and Fluoride (-F): These halogens are generally less reactive in cross-coupling reactions than bromine.[1] Their primary role is to modulate the physicochemical properties of the final molecule. Fluorine, in particular, is often incorporated into drug candidates to block metabolic oxidation at that position, increase binding affinity, and alter lipophilicity.

Strategic Importance in Drug Design

The polyhalogenated phenyl motif is prevalent in modern pharmaceuticals. The specific electronic and steric environment created by the 2-bromo, 3-chloro, and 6-fluoro substituents can be leveraged to fine-tune a molecule's interaction with a biological target. By using this building block, researchers can rapidly generate a library of analogues for structure-activity relationship (SAR) studies, a critical process in lead optimization.

Safety and Handling

(2-bromo-3-chloro-6-fluorophenyl)methanol should be handled with standard laboratory precautions. As with most halogenated aromatic compounds, it should be treated as potentially hazardous.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

(2-bromo-3-chloro-6-fluorophenyl)methanol is a high-value synthetic intermediate whose utility is derived from its dense and strategically positioned functional groups. This guide provides the essential framework for its synthesis via a robust and validated reduction protocol, methods for its characterization, and an expert perspective on its application. For researchers in drug discovery and process development, mastering the use of such sophisticated building blocks is paramount to the efficient construction of novel chemical entities with tailored biological and pharmacological properties.

References

- Shaalaa.com. (2025). Explain Cannizzaro's reaction with the help of benzaldehyde. Chemistry.

- AK Scientific, Inc. (n.d.). 1834596-59-6 (2-Bromo-4-chloro-3-fluorophenyl)methanol.

- Chemistry LibreTexts. (2021). 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds.

- ResearchGate. (n.d.). TABLE 1 . Benzaldehydes reduction to benzyl alcohol in various solvents....

- PubChem. (n.d.). (2-Bromo-3-chloro-6-fluoro-5-methylphenyl)methanol. National Institutes of Health.

- BenchChem. (n.d.). A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde.

- ResearchGate. (n.d.). Application of enantioenriched tertiary benzyl alcohol in heterocycles synthesis.

- ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif.

- Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?.

Sources

An In-depth Technical Guide to 2-Bromo-3-chloro-6-fluorobenzyl Alcohol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-3-chloro-6-fluorobenzyl alcohol (CAS No. 1823576-75-5), a halogenated aromatic alcohol of significant interest in synthetic organic chemistry. As a functionalized building block, its unique substitution pattern offers a valuable scaffold for the development of novel pharmaceuticals and complex molecules. Due to a notable scarcity of published experimental data for this specific isomer, this guide synthesizes information from foundational chemical principles, predictive modeling, and comparative data from structurally related analogs. We will explore its predicted physicochemical properties, delve into its chemical reactivity profile governed by potent electronic effects, outline robust synthetic methodologies, and discuss its potential applications, particularly in medicinal chemistry. The protocols and analyses presented herein are designed to provide researchers with a solid theoretical and practical framework for utilizing this compound in their work.

Introduction and Strategic Importance

2-Bromo-3-chloro-6-fluorobenzyl alcohol enters the field of organic synthesis as a highly functionalized and promising intermediate. Its structure, featuring a hydroxymethyl group and three distinct halogen atoms (bromine, chlorine, and fluorine) at specific positions on the benzene ring, makes it a strategically important synthon. The incorporation of halogens is a well-established strategy in drug design, often used to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2]

The specific ortho-bromo, meta-chloro, and ortho-fluoro substitution pattern creates a unique electronic and steric environment:

-

Potent Inductive Effects: All three halogens exert a strong electron-withdrawing inductive effect (-I), which significantly decreases the electron density of the aromatic ring and the benzylic carbon.

-

Steric Hindrance: The presence of two ortho substituents (bromo and fluoro) sterically shields the benzylic alcohol, influencing its reaction kinetics.

-

Synthetic Handles: Each halogen atom can potentially serve as a site for further functionalization, for example, in metal-catalyzed cross-coupling reactions.

This guide provides the foundational knowledge required to effectively handle, utilize, and modify this versatile chemical building block.

Diagram 1: Chemical Structure of 2-Bromo-3-chloro-6-fluorobenzyl alcohol

Caption: IUPAC Name: (2-Bromo-3-chloro-6-fluorophenyl)methanol.

Physicochemical Properties

Direct experimental data for 2-Bromo-3-chloro-6-fluorobenzyl alcohol is not widely available in peer-reviewed literature. The properties listed below are a combination of confirmed identifiers and computationally predicted values, offering a reliable estimation for experimental planning.

| Property | Value | Source |

| CAS Number | 1823576-75-5 | [3][4][5] |

| Molecular Formula | C₇H₅BrClFO | [4] |

| Molecular Weight | 239.47 g/mol | Calculated |

| Monoisotopic Mass | 237.91963 Da | [6] |

| Physical State | Predicted to be a solid at 25°C | (Analog) |

| Predicted XlogP | 2.5 | [6] |

| Predicted Solubility | Low in water; soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | Principle |

| Stability | Stable under normal laboratory storage conditions | (Analog) |

Chemical Properties and Reactivity Profile

The reactivity of 2-Bromo-3-chloro-6-fluorobenzyl alcohol is dominated by the strong electron-withdrawing character of the halogenated aromatic ring. This has profound implications for reactions at both the benzylic position and the ring itself.[7]

3.1. Reactivity at the Benzylic Position

The benzylic carbon is electron-deficient, which dictates its behavior in key transformations.

-

Oxidation: The conversion of the primary alcohol to 2-bromo-3-chloro-6-fluorobenzaldehyde can be achieved using standard oxidizing agents (e.g., PCC, DMP). However, due to the deactivating effect of the ring, the reaction may require harsher conditions or longer reaction times compared to electron-rich benzyl alcohols.[7]

-

Nucleophilic Substitution: Conversion to the corresponding benzyl halide (e.g., using PBr₃ or SOCl₂) proceeds via an Sₙ2 mechanism. The formation of a benzylic carbocation, required for an Sₙ1 pathway, is highly disfavored due to the powerful destabilizing inductive effects of the ortho and para halogens.

-

Ether Formation & Protecting Group Chemistry: This molecule can be used to protect other alcohols by forming a 2-bromo-3-chloro-6-fluorobenzyl (BCFB) ether. The electron-withdrawing nature of the BCFB group is expected to confer enhanced stability towards acidic conditions compared to a standard benzyl ether.[8] Cleavage would be reliably achieved via standard hydrogenolysis (H₂, Pd/C), a method that is typically orthogonal to many acid- or base-labile protecting groups.[8]

Diagram 2: Core Reactivity Pathways

Caption: Key transformations of the benzylic alcohol group.

3.2. Aromatic Ring Reactivity

The benzene ring is severely deactivated towards electrophilic aromatic substitution (EAS) due to the cumulative -I effects of the three halogens. Reactions such as nitration, halogenation, or Friedel-Crafts are expected to be extremely sluggish and require forcing conditions, likely leading to low yields and side products. Conversely, the ring is a candidate for nucleophilic aromatic substitution (SₙAr), particularly at the carbon bearing the fluorine atom, should a sufficiently strong nucleophile and appropriate conditions be employed.

Synthesis and Methodologies

The synthesis of 2-Bromo-3-chloro-6-fluorobenzyl alcohol can be logically approached via two primary retrosynthetic pathways, both of which are standard and reliable transformations in organic chemistry.

Diagram 3: General Synthetic Workflow

Caption: Primary retrosynthetic approaches to the target compound.

4.1. Experimental Protocol: Reduction of Benzaldehyde (Route A)

This is often the preferred method due to its simplicity and high efficiency.[9]

-

Dissolution: Dissolve 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, ~1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (typically 1-3 hours), cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by adding dilute hydrochloric acid (1M HCl) or saturated aqueous ammonium chloride until gas evolution ceases.

-

Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure alcohol.

4.2. Experimental Protocol: From Toluene (Route B)

This two-step route is useful if the corresponding toluene is a more accessible starting material.[10]

-

Step 1: Benzylic Bromination

-

Dissolve 2-bromo-3-chloro-6-fluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and a radical initiator (e.g., AIBN or benzoyl peroxide, 0.05 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).

-

Heat the mixture to reflux and irradiate with a UV or high-intensity lamp to initiate the reaction.

-

After completion (monitored by TLC or GC), cool the mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate to remove excess bromine.

-

Dry the organic layer and concentrate to yield the crude benzyl bromide, which is often used directly in the next step.[10]

-

-

Step 2: Hydrolysis

-

Dissolve the crude benzyl bromide from the previous step in a mixture of acetone and water.

-

Add a mild base such as sodium carbonate (Na₂CO₃, ~1.5 eq).

-

Heat the mixture to reflux and stir vigorously until the starting material is consumed.

-

Cool the reaction, remove the acetone under reduced pressure, and perform an aqueous workup and extraction as described in Protocol 4.1 to isolate and purify the final product.[10]

-

Analytical Characterization (Predicted Signatures)

While specific spectra are not publicly available, the structure of 2-Bromo-3-chloro-6-fluorobenzyl alcohol allows for a confident prediction of its key spectroscopic features based on well-established principles and data from similar compounds.[11]

-

¹H NMR (in CDCl₃, predicted):

-

Aromatic Protons (2H): Two signals expected in the δ 7.0-7.5 ppm range, likely appearing as doublets or doublet of doublets due to coupling with each other and the ¹⁹F nucleus.

-

Methylene Protons (-CH₂-): A singlet or a doublet (due to potential coupling with the hydroxyl proton) around δ 4.7-4.9 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, typically between δ 2.0-3.0 ppm, whose position is concentration-dependent.

-

-

¹³C NMR (in CDCl₃, predicted):

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbons attached to halogens will show characteristic shifts and C-F coupling will be observed for the carbon bonded to fluorine.

-

Benzylic Carbon (-CH₂OH): A single peak expected around δ 60-65 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band in the 3200-3500 cm⁻¹ region.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong peak in the 1000-1100 cm⁻¹ region.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A complex cluster of peaks will be observed due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). The primary peaks would be M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ with a characteristic intensity pattern.

-

Fragmentation: A prominent peak corresponding to the loss of the hydroxyl group ([M-OH]⁺) or water ([M-H₂O]⁺) is expected. The most abundant peak will likely be the tropylium-like ion formed after the loss of the -CH₂OH group.

-

Safety and Handling

No specific safety data sheet (SDS) is available for 2-Bromo-3-chloro-6-fluorobenzyl alcohol. However, based on data for similarly halogenated benzyl alcohols, the following precautions are strongly advised.[12][13][14]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety glasses or goggles.[13]

-

-

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Avoid contact with skin, eyes, and clothing.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

Conclusion and Future Outlook

2-Bromo-3-chloro-6-fluorobenzyl alcohol is a valuable, albeit under-characterized, synthetic intermediate. Its dense halogenation provides a unique electronic profile that can be strategically exploited in the synthesis of complex target molecules. While this guide has relied on chemical principles and analog data to build a comprehensive profile, it underscores a clear need for the scientific community to conduct and publish experimental validation of its physical properties, spectroscopic data, and reactivity. For professionals in drug discovery and materials science, this compound represents an attractive starting point for creating novel structures with potentially enhanced biological activity and unique material properties.

References

-

PubChemLite. 2-bromo-3-chloro-6-fluorobenzyl alcohol (C7H5BrClFO). [Link]

-

Aaron Chemicals. Safety Data Sheet for 2-Bromo-4-chloro-5-fluorobenzyl alcohol. [Link]

-

PubChem - NIH. 2-Bromo-5-fluorobenzyl alcohol. [Link]

-

Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]

-

PubChem - NIH. 2-Bromo-1-chloro-3-fluorobenzene. [Link]

-

ResearchGate. Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. [Link]

-

PubChem - NIH. 2-Bromobenzyl alcohol. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

PubChem - NIH. 1-Bromo-2-chloro-3-fluorobenzene. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. arctomsci.com [arctomsci.com]

- 4. 2-Bromo-3-chloro-6-fluorobenzyl alcohol | 1823576-75-5 [sigmaaldrich.com]

- 5. arctomsci.com [arctomsci.com]

- 6. PubChemLite - 2-bromo-3-chloro-6-fluorobenzyl alcohol (C7H5BrClFO) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. aaronchem.com [aaronchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Strategic Importance of Polysubstituted Aromatic Building Blocks

An In-depth Technical Guide to 2-Bromo-3-chloro-6-fluorobenzyl alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the precise arrangement of substituents on an aromatic scaffold is a critical design element. Halogen atoms, in particular, serve as powerful modulators of a molecule's physicochemical and pharmacological properties, influencing everything from metabolic stability and membrane permeability to binding affinity and target selectivity.[1] 2-Bromo-3-chloro-6-fluorobenzyl alcohol emerges as a noteworthy building block, offering a unique and synthetically versatile pattern of halogenation. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, grounded in established chemical principles.

Core Molecular Profile

Understanding the fundamental characteristics of a chemical entity is the bedrock of its effective utilization. 2-Bromo-3-chloro-6-fluorobenzyl alcohol is a polysubstituted aromatic compound whose utility is defined by its precise molecular architecture.

Chemical Identity and Structure

The systematic placement of three different halogen atoms (F, Cl, Br) on the benzyl alcohol framework creates a molecule with distinct electronic and steric properties. The fluorine at position 6, chlorine at position 3, and bromine at position 2 each contribute to the molecule's reactivity and potential as a synthetic intermediate.

-

IUPAC Name: (2-Bromo-3-chloro-6-fluorophenyl)methanol[2]

-

CAS Number: 1823576-75-5[3]

-

SMILES: FC1=C(C(Br)=C(Cl)C=C1)CO[3]

-

InChI: InChI=1S/C7H5BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2[2]

Physicochemical Properties

The quantitative data associated with a molecule are essential for experimental design, from reaction setup to purification and analysis.

| Property | Value | Source |

| Molecular Weight | 239.47 g/mol | [3] |

| Monoisotopic Mass | 237.91963 Da | [2] |

| Predicted XlogP | 2.5 | [2] |

| Appearance | Typically a solid (extrapolated from similar compounds) | [4] |

Synthetic Pathways and Methodologies

While commercial availability exists, understanding the synthetic routes to 2-Bromo-3-chloro-6-fluorobenzyl alcohol is crucial for custom synthesis projects and for appreciating its chemical lineage. A common and effective strategy for synthesizing substituted benzyl alcohols is the reduction of the corresponding benzaldehyde or benzoic acid.[5][6]

Proposed Synthesis Workflow: Reduction of a Carbonyl Precursor

The most logical synthetic approach involves the reduction of a suitable carbonyl-containing precursor, such as 2-bromo-3-chloro-6-fluorobenzaldehyde. This method is widely employed for its high efficiency and selectivity for the benzyl alcohol product.[5]

Caption: Proposed synthesis workflow for 2-Bromo-3-chloro-6-fluorobenzyl alcohol.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the reduction of aromatic aldehydes.[6][7] It is designed to be self-validating through in-process monitoring.

Objective: To synthesize 2-Bromo-3-chloro-6-fluorobenzyl alcohol from 2-bromo-3-chloro-6-fluorobenzaldehyde.

Materials:

-

2-bromo-3-chloro-6-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq) and dissolve it in a mixture of DCM and MeOH (e.g., a 4:1 ratio).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reduction reaction.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise over 15-20 minutes. The portion-wise addition prevents a rapid, uncontrolled reaction and ensures efficient reduction.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A successful reaction is indicated by the consumption of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol product.

-

Quenching: Once the reaction is complete (typically 1-2 hours), slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel and add deionized water. Extract the aqueous layer with DCM (3x). The multiple extractions ensure maximum recovery of the organic product.

-

Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-Bromo-3-chloro-6-fluorobenzyl alcohol.

Applications in Drug Discovery and Organic Synthesis

The true value of a building block is defined by its utility. Halogenated aromatic compounds are foundational in pharmaceutical development.[1] The specific substitution pattern of 2-Bromo-3-chloro-6-fluorobenzyl alcohol makes it a valuable intermediate for several reasons.

-

Scaffold for Complex Molecules: It serves as a starting point for synthesizing more elaborate molecules. The alcohol functional group is a versatile handle for various transformations, including oxidation to an aldehyde, conversion to a leaving group (e.g., benzyl bromide) for nucleophilic substitution, or etherification.[8][9]

-

Protecting Group Chemistry: Substituted benzyl alcohols can be used to form benzyl ethers, a robust and widely used protecting group for alcohols in multi-step synthesis.[10] The electron-withdrawing halogens on this specific molecule are expected to modify the stability of the corresponding benzyl ether, potentially offering advantages over standard benzyl protecting groups in certain chemical environments.[10]

-

Modulation of Biological Activity: The introduction of this moiety into a potential drug candidate can significantly impact its biological profile. The halogens can participate in halogen bonding, alter the molecule's electronics (pKa), and block sites of metabolism, potentially enhancing the compound's efficacy and pharmacokinetic properties.[1][11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar halogenated benzyl alcohols provide a strong basis for safe handling protocols.[4][12]

4.1. GHS Hazard Classification (Anticipated) Based on analogous compounds, the following classifications are likely:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[12]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][12]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4][12]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[4][12]

4.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

4.3. First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Seek medical attention if irritation persists.[12][14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][14]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

2-Bromo-3-chloro-6-fluorobenzyl alcohol represents a highly functionalized and synthetically valuable building block for the research and drug development community. Its unique polysubstituted halogen pattern provides a platform for creating novel chemical entities with tailored properties. By understanding its core profile, synthetic accessibility, and potential applications, scientists can strategically leverage this compound to advance complex synthetic campaigns and accelerate the discovery of new therapeutic agents.

References

-

PubChemLite. 2-bromo-3-chloro-6-fluorobenzyl alcohol (C7H5BrClFO). [Link]

-

StruChem. 2-Amino-4-bromo-6-fluorobenzyl alcohol. [Link]

-

Aaron Chemicals LLC. Safety Data Sheet - 2-Bromo-4-chloro-5-fluorobenzyl alcohol. [Link]

-

Boroncore. 1823576-75-5 | 2-Bromo-3-chloro-6-fluorobenzyl alcohol. [Link]

-

PubChem. CID 130631697 | C6H12BrCl. [Link]

-

Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]

-

PrepChem.com. Synthesis of 3-bromo-4-fluoro-benzyl alcohol. [Link]

- Google Patents.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

-

ResearchGate. Fluoro- or Trifluoromethyl-Substituted Benzyl and Phenethyl Alcohols: Substrates for Metal-Mediated Site-Selective Functionalization. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-bromo-3-chloro-6-fluorobenzyl alcohol (C7H5BrClFO) [pubchemlite.lcsb.uni.lu]

- 3. arctomsci.com [arctomsci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. prepchem.com [prepchem.com]

- 7. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 8. Buy 2-Amino-4-bromo-6-fluorobenzyl alcohol [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buy Benzyl 3-bromo-2-chloro-6-fluorobenzoate [smolecule.com]

- 12. aaronchem.com [aaronchem.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Senior Application Scientist's Guide to Determining the Aqueous Solubility of 2-Bromo-3-chloro-6-fluorobenzyl Alcohol

As such, this document pivots from a simple data sheet to a comprehensive methodological framework. It is designed for researchers, scientists, and drug development professionals, providing the theoretical grounding and practical, validated protocols necessary to generate reliable solubility data in-house. We will proceed as if we are tasked with characterizing this compound from first principles, a common scenario in early-stage development.

Theoretical Framework: Predicting Solubility Behavior

Before any experiment, a molecule's structure offers clues to its behavior. 2-Bromo-3-chloro-6-fluorobenzyl alcohol (C₇H₅BrClFO) is a halogenated benzyl alcohol.[1] Its solubility will be governed by a balance of competing factors inherent in its structure.

-

Hydrophilic Contributor: The primary driver for aqueous solubility is the benzylic alcohol group (-CH₂OH). The hydroxyl (-OH) moiety can act as both a hydrogen bond donor and acceptor, facilitating interaction with water molecules. Alcohols are generally more polar and form stronger intermolecular hydrogen bonds than amines.[2]

-

Hydrophobic Detractors: The benzene ring is inherently hydrophobic. The addition of three halogen atoms (Bromine, Chlorine, Fluorine) significantly increases the molecule's molecular weight and surface area, which typically decreases aqueous solubility.[3][4] Halogenation can also alter the electronic nature of the aromatic ring, influencing crystal lattice energy and, consequently, the energy required to dissolve the solid.[5]

Predicted Solubility Profile: Given the heavily substituted, hydrophobic aromatic ring, 2-Bromo-3-chloro-6-fluorobenzyl alcohol is expected to have low to moderate aqueous solubility. The molecule has a predicted XlogP (a measure of lipophilicity) of 2.5, suggesting a preference for lipidic environments over aqueous ones.[1] This profile underscores the necessity of precise experimental determination.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility, or the equilibrium concentration of a compound in a saturated solution, is the gold standard for solubility measurement.[6] The most robust and widely accepted method for this is the Shake-Flask Method , as outlined in OECD Guideline 105.[7][8][9]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water, buffer) at a constant temperature for a sufficient period to reach equilibrium.[10] Once equilibrium is established, the solid and aqueous phases are separated, and the concentration of the dissolved compound in the aqueous phase is quantified.[11]

Workflow for Solubility Determination

The overall process involves preparing the sample, allowing it to reach equilibrium, separating the solid and liquid phases, and quantifying the concentration of the analyte in the filtrate.

Caption: Experimental workflow for the Shake-Flask method.

Detailed Step-by-Step Protocol

Materials:

-

2-Bromo-3-chloro-6-fluorobenzyl alcohol (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade acetonitrile and water

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

0.22 µm PVDF or PTFE syringe filters

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[12]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium (e.g., PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for 24 to 48 hours.[11] A preliminary test can determine the time necessary to achieve saturation.[8]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals. Discard the first portion of the filtrate to avoid errors from filter adsorption.

-

Quantification: Prepare appropriate dilutions of the filtrate and analyze them using a validated HPLC-UV method.[6][13]

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise and reliable method for quantifying the concentration of dissolved solute.[12]

HPLC Method Development

A reverse-phase HPLC method is suitable for this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by scanning the UV absorbance of a standard solution. Aromatic compounds typically absorb between 254-270 nm.

-

Injection Volume: 10 µL

Calibration Curve

To accurately determine the concentration, a standard calibration curve must be generated.[14]

-

Prepare a stock solution of 2-Bromo-3-chloro-6-fluorobenzyl alcohol in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions from the stock solution to create a series of standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Inject each standard into the HPLC system and record the peak area.

-

Plot the peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) will be used to calculate the concentration of the unknown samples.

Caption: Workflow for generating an HPLC calibration curve.

Data Presentation (Illustrative)

As no public data exists, the following table is for illustrative purposes only to demonstrate how experimentally determined results should be presented. It represents a hypothetical outcome of the described protocol.

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |

| Purified Water | 25 | 150.8 | 0.63 | Shake-Flask, HPLC-UV |

| PBS (pH 7.4) | 25 | 165.2 | 0.69 | Shake-Flask, HPLC-UV |

| Purified Water | 37 | 210.5 | 0.88 | Shake-Flask, HPLC-UV |

| PBS (pH 7.4) | 37 | 228.3 | 0.96 | Shake-Flask, HPLC-UV |

Molecular Weight of 2-Bromo-3-chloro-6-fluorobenzyl alcohol: 237.44 g/mol

Conclusion and Further Considerations

This guide provides a robust, first-principles approach to determining the aqueous solubility of 2-Bromo-3-chloro-6-fluorobenzyl alcohol. The Shake-Flask method coupled with HPLC-UV analysis is the gold standard for generating reliable thermodynamic solubility data, which is indispensable for further drug development activities.

Key considerations for ensuring data integrity:

-

Purity of Compound: The purity of the test compound should be high (>95%) to avoid interference from impurities.[15]

-

Equilibrium Time: Ensure sufficient incubation time is allowed for the system to reach equilibrium.

-

Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is temperature-dependent.[3][4]

-

pH of Medium: For ionizable compounds, solubility can be highly pH-dependent. While this benzyl alcohol is not expected to ionize significantly, using buffered systems like PBS is good practice for simulating physiological conditions.[16]

By following these validated protocols, researchers can confidently generate the high-quality solubility data needed to advance their scientific and developmental objectives.

References

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Available at: [Link]

-

ResearchGate. (n.d.). How to find solubilities of drugs by using uv-visible spectroscopy? Available at: [Link]

-